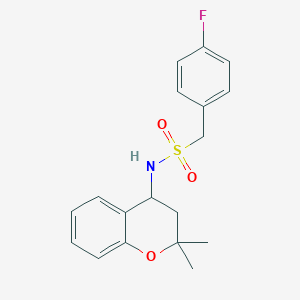![molecular formula C15H18N2O2S B4702869 2-[4-(3-methoxyphenoxy)butylsulfanyl]pyrimidine](/img/structure/B4702869.png)
2-[4-(3-methoxyphenoxy)butylsulfanyl]pyrimidine
Descripción general
Descripción
2-[4-(3-methoxyphenoxy)butylsulfanyl]pyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science. The compound features a pyrimidine ring substituted with a butylsulfanyl group and a 3-methoxyphenoxy group, making it a molecule of interest for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-methoxyphenoxy)butylsulfanyl]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Butylsulfanyl Intermediate: The initial step involves the reaction of butyl bromide with thiourea to form butylthiourea. This intermediate is then treated with a base such as sodium hydroxide to yield butylsulfanyl.
Attachment of the 3-Methoxyphenoxy Group: The butylsulfanyl intermediate is then reacted with 3-methoxyphenol in the presence of a suitable catalyst, such as potassium carbonate, to form the 3-methoxyphenoxybutylsulfanyl intermediate.
Cyclization to Form Pyrimidine Ring: Finally, the 3-methoxyphenoxybutylsulfanyl intermediate undergoes cyclization with a suitable pyrimidine precursor, such as 2-chloropyrimidine, under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(3-methoxyphenoxy)butylsulfanyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the butylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-[4-(3-methoxyphenoxy)butylsulfanyl]pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 2-[4-(3-methoxyphenoxy)butylsulfanyl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(butylsulfanyl)pyrimidine
- 2-(4-methoxyphenoxy)pyrimidine
- 2-(butylthio)pyrimidine
Uniqueness
2-[4-(3-methoxyphenoxy)butylsulfanyl]pyrimidine is unique due to the presence of both the butylsulfanyl and 3-methoxyphenoxy groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for various research applications .
Propiedades
IUPAC Name |
2-[4-(3-methoxyphenoxy)butylsulfanyl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-18-13-6-4-7-14(12-13)19-10-2-3-11-20-15-16-8-5-9-17-15/h4-9,12H,2-3,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJICGBWEPYHCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCCSC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-BROMO-N-[7-(TERT-BUTYL)-2-METHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4702797.png)
![methyl 2-{[4-({[(4-chlorophenyl)thio]acetyl}amino)benzoyl]amino}benzoate](/img/structure/B4702803.png)
![N-(4-{[2-(3-phenylpropanoyl)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B4702807.png)
![2-[(2-chlorobenzyl)sulfanyl]-5-[(pyrimidin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4702812.png)

![2-[(4-METHYL-5-{[4-(2-METHYL-2-PROPANYL)PHENOXY]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE](/img/structure/B4702836.png)
![2-[N-(benzenesulfonyl)-2,4-dimethylanilino]-N-[2-[(2-methylphenyl)methylsulfanyl]ethyl]acetamide](/img/structure/B4702839.png)

![2-{4-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B4702851.png)

![{4-[(4-ETHYLPHENYL)SULFONYL]PIPERAZINO}(PHENYL)METHANONE](/img/structure/B4702863.png)
![2-{1-[(4-methylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-phenylacetamide](/img/structure/B4702881.png)
![2-methyl-5-[(4-methyl-1-piperazinyl)carbonyl]-1-(methylsulfonyl)indoline](/img/structure/B4702883.png)
